Cas no 1158290-89-1 ((4-Aminopiperidin-1-yl)(3-methoxyphenyl)methanone hydrochloride)

(4-Aminopiperidin-1-yl)(3-methoxyphenyl)methanone hydrochloride 化学的及び物理的性質
名前と識別子
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- (4-Aminopiperidin-1-yl)(3-methoxyphenyl)methanone hydrochloride
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- インチ: 1S/C13H18N2O2.ClH/c1-17-12-4-2-3-10(9-12)13(16)15-7-5-11(14)6-8-15;/h2-4,9,11H,5-8,14H2,1H3;1H
- InChIKey: XKRDLPBPZTYKMV-UHFFFAOYSA-N
- SMILES: Cl.O=C(C1C=CC=C(C=1)OC)N1CCC(CC1)N
計算された属性
- 水素結合ドナー数: 2
- 氢键受体数量: 3
- 重原子数量: 18
- 回転可能化学結合数: 2
- 複雑さ: 262
- トポロジー分子極性表面積: 55.6
(4-Aminopiperidin-1-yl)(3-methoxyphenyl)methanone hydrochloride Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
Fluorochem | 064024-1g |
4-Aminopiperidin-1-yl)(3-methoxyphenyl)methanone hydrochloride |
1158290-89-1 | 95% | 1g |
£305.00 | 2022-03-01 | |
Chemenu | CM486693-1g |
(4-Aminopiperidin-1-yl)(3-methoxyphenyl)methanone hydrochloride |
1158290-89-1 | 97% | 1g |
$370 | 2022-09-04 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1694968-1g |
(4-Aminopiperidin-1-yl)(3-methoxyphenyl)methanone hydrochloride |
1158290-89-1 | 98% | 1g |
¥4292.00 | 2024-08-09 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1694968-250mg |
(4-Aminopiperidin-1-yl)(3-methoxyphenyl)methanone hydrochloride |
1158290-89-1 | 98% | 250mg |
¥2142.00 | 2024-08-09 |
(4-Aminopiperidin-1-yl)(3-methoxyphenyl)methanone hydrochloride 関連文献
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(4-Aminopiperidin-1-yl)(3-methoxyphenyl)methanone hydrochlorideに関する追加情報
Introduction to (4-Aminopiperidin-1-yl)(3-methoxyphenyl)methanone hydrochloride and CAS No. 1158290-89-1
Chemical compounds play a pivotal role in the advancement of pharmaceutical research and development, particularly in the synthesis of novel therapeutic agents. One such compound, identified by the CAS number 1158290-89-1, is (4-Aminopiperidin-1-yl)(3-methoxyphenyl)methanone hydrochloride. This compound has garnered significant attention in recent years due to its unique structural properties and potential applications in medicinal chemistry.
The molecular structure of (4-Aminopiperidin-1-yl)(3-methoxyphenyl)methanone hydrochloride consists of a piperidine ring substituted with an amino group at the 4-position, connected to a benzophenone moiety via a methylene bridge. The presence of the 3-methoxyphenyl group introduces additional electronic and steric effects, which can influence the compound's reactivity and biological activity. This specific arrangement of functional groups makes it a valuable scaffold for designing molecules with enhanced pharmacological properties.
In recent years, there has been a surge in research focused on developing small molecule inhibitors targeting various disease pathways. The (4-Aminopiperidin-1-yl)(3-methoxyphenyl)methanone hydrochloride has been explored as a potential lead compound in several preclinical studies. Its ability to interact with biological targets such as kinases and transcription factors has made it a promising candidate for further investigation.
One of the most intriguing aspects of this compound is its potential application in oncology research. Studies have shown that molecules with similar structural motifs can exhibit inhibitory effects on enzymes involved in cancer cell proliferation. The 4-Aminopiperidin-1-yl moiety, in particular, has been identified as a key pharmacophore that contributes to the binding affinity and selectivity of these inhibitors. Researchers have been leveraging this knowledge to develop more potent and selective anticancer agents.
The hydrochloride salt form of (4-Aminopiperidin-1-yl)(3-methoxyphenyl)methanone enhances the solubility and stability of the compound, making it more suitable for various pharmaceutical applications. This improvement in physicochemical properties has facilitated its use in high-throughput screening assays and subsequent optimization processes.
Advances in computational chemistry have also played a crucial role in understanding the interactions between (4-Aminopiperidin-1-yl)(3-methoxyphenyl)methanone hydrochloride and its biological targets. Molecular docking studies have revealed that this compound can bind to specific pockets on enzymes, modulating their activity. These insights have guided the design of analogs with improved binding affinities and reduced off-target effects.
The synthesis of (4-Aminopiperidin-1-yl)(3-methoxyphenyl)methanone hydrochloride involves multi-step organic reactions, requiring precise control over reaction conditions to ensure high yields and purity. The use of advanced synthetic techniques such as palladium-catalyzed cross-coupling reactions has streamlined the process, making it more efficient and scalable.
In conclusion, (4-Aminopiperidin-1-yl)(3-methoxyphenyl)methanone hydrochloride represents a significant advancement in pharmaceutical chemistry. Its unique structural features and potential biological activities make it a valuable tool for drug discovery and development. As research continues to uncover new therapeutic applications, this compound is poised to play a crucial role in addressing unmet medical needs.
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